molecular formula C19H14O2 B12562954 12-Methylchrysene-1,2-diol CAS No. 192703-65-4

12-Methylchrysene-1,2-diol

Cat. No.: B12562954
CAS No.: 192703-65-4
M. Wt: 274.3 g/mol
InChI Key: ZDASRMCAZWLQPF-UHFFFAOYSA-N
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Description

12-Methylchrysene-1,2-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are known for their complex structures and potential carcinogenic properties. This compound, specifically, is characterized by its aromatic rings and hydroxyl groups, making it a significant subject of study in environmental and health sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylchrysene-1,2-diol typically involves the dihydroxylation of 12-Methylchrysene. This can be achieved through various methods, including:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as diol-epoxides. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis . The pathways involved include the CYP1A1/1B1 and epoxide hydrolase pathways .

Comparison with Similar Compounds

  • 5-Methylchrysene-1,2-diol
  • 7,12-Dimethylbenz[a]anthracene-3,4-diol
  • Benzo[a]pyrene-7,8-diol

Uniqueness: 12-Methylchrysene-1,2-diol is unique due to its specific methylation pattern, which influences its metabolic activation and the types of DNA adducts formed . This makes it a distinct compound in the study of PAH-related carcinogenesis.

Properties

CAS No.

192703-65-4

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

12-methylchrysene-1,2-diol

InChI

InChI=1S/C19H14O2/c1-11-10-16-13-5-3-2-4-12(13)6-7-14(16)15-8-9-17(20)19(21)18(11)15/h2-10,20-21H,1H3

InChI Key

ZDASRMCAZWLQPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1C(=C(C=C4)O)O

Origin of Product

United States

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